4-(3-Methylthiophen-2-YL)benzaldehyde
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Overview
Description
4-(3-Methylthiophen-2-yl)benzaldehyde is a chemical compound with the molecular formula C12H10OS. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science .
Preparation Methods
The synthesis of 4-(3-Methylthiophen-2-yl)benzaldehyde typically involves the reaction of 3-methylthiophene with benzaldehyde under specific conditions. One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the desired product is obtained .
Chemical Reactions Analysis
4-(3-Methylthiophen-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-(3-Methylthiophen-2-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 4-(3-Methylthiophen-2-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
Comparison with Similar Compounds
4-(3-Methylthiophen-2-yl)benzaldehyde can be compared with other thiophene derivatives such as:
- 4-(5-Nitrothiophen-2-yl)benzaldehyde
- 4-(5-Cyanothiophen-2-yl)benzaldehyde
- 2-Butylthiophene
- 2-Octylthiophene
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and applications. For example, 2-butylthiophene is used in the synthesis of anticancer agents, while 2-octylthiophene is used in the synthesis of anti-atherosclerotic agents .
Properties
CAS No. |
726136-68-1 |
---|---|
Molecular Formula |
C12H10OS |
Molecular Weight |
202.27 g/mol |
IUPAC Name |
4-(3-methylthiophen-2-yl)benzaldehyde |
InChI |
InChI=1S/C12H10OS/c1-9-6-7-14-12(9)11-4-2-10(8-13)3-5-11/h2-8H,1H3 |
InChI Key |
ZFAIGXDXRXMCGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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